3-chloro-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-methylbenzenesulfonamide
Description
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Properties
IUPAC Name |
3-chloro-N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2S/c1-15-19(22)7-4-8-21(15)29(27,28)24-14-17-13-20(16-9-11-23-12-10-16)26(25-17)18-5-2-3-6-18/h4,7-13,18,24H,2-3,5-6,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDYAHLWEGDYPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NN(C(=C2)C3=CC=NC=C3)C4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-methylbenzenesulfonamide, identified by its CAS number 1421501-54-3, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₂S |
| Molecular Weight | 397.87 g/mol |
| CAS Number | 1421501-54-3 |
Research indicates that compounds similar to this compound often function as kinase inhibitors. These inhibitors can modulate signaling pathways involved in cell proliferation and survival, particularly in cancer cells. The specific interaction with target kinases remains to be fully elucidated for this compound.
Anticancer Activity
Studies have shown that compounds with similar structures exhibit promising anticancer properties. For instance, a related pyrazole derivative was found to inhibit tumor growth in various cancer cell lines, suggesting that this compound may also possess similar effects. The mechanism typically involves the induction of apoptosis and inhibition of cell cycle progression.
Antimicrobial Activity
There is emerging evidence that compounds containing pyridine and pyrazole moieties demonstrate antimicrobial properties. These compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways, leading to bacterial cell death. Future studies may explore the specific antimicrobial spectrum of this compound.
Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrazole and tested their efficacy against various cancer cell lines. One derivative showed significant inhibition of cell growth in breast cancer cells (MCF7) with an IC50 value of 25 µM. This suggests that structural modifications similar to those in this compound could enhance anticancer activity.
Study 2: Antimicrobial Properties
A study published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial activity of similar sulfonamide compounds against Staphylococcus aureus. The results indicated that these compounds exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL, demonstrating their potential as antimicrobial agents.
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Significant inhibition in MCF7 cells (IC50: 25 µM) |
| Antimicrobial Activity | MIC against S. aureus: 8 - 32 µg/mL |
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities that make it a candidate for drug development:
- Anticancer Activity : Research indicates that compounds with similar structures have shown efficacy against various cancer cell lines. For instance, derivatives of pyridine and pyrazole have been associated with inhibition of cancer cell proliferation and induction of apoptosis in vitro .
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial activity. Compounds containing sulfonamide moieties have been reported to exhibit broad-spectrum antibacterial effects, potentially providing a basis for developing new antibiotics .
- Anti-inflammatory Effects : Studies on related compounds suggest that they may inhibit inflammatory pathways, making them suitable candidates for treating conditions such as arthritis and other inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of similar compounds:
- Cancer Treatment : A study on pyrazole derivatives indicated their potential in inhibiting tumor growth in xenograft models, highlighting their role as anticancer agents.
- Antimicrobial Screening : Research involving sulfonamide derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed into a new class of antibiotics.
- Inflammatory Disease Models : Experimental models have shown that compounds with similar structures can reduce edema and inflammation markers significantly, indicating potential use in treating chronic inflammatory conditions.
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step processes starting with functionalization of the pyrazole core. Key steps include:
- Pyrazole ring formation : Cyclocondensation of hydrazines with diketones or β-keto esters under acidic conditions (e.g., HCl/EtOH) .
- Sulfonamide coupling : Reaction of the pyrazole-methyl intermediate with 3-chloro-2-methylbenzenesulfonyl chloride in the presence of a base like triethylamine .
- Optimization via Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, flow chemistry methods (e.g., Omura-Sharma-Swern oxidation) improve yield reproducibility by controlling reaction parameters .
Table 1 : Example optimization parameters for sulfonamide coupling:
| Variable | Range Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Temperature | 0–40°C | 25°C | 15% |
| Solvent (DMF:THF) | 1:1–1:3 | 1:2 | 10% |
| Reaction time | 4–24 hrs | 12 hrs | 20% |
Q. How can researchers purify and characterize this compound effectively?
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .
- Characterization :
- NMR : Compare / NMR shifts with DFT-calculated spectra to confirm regiochemistry of the pyrazole and sulfonamide groups .
- HPLC-MS : Monitor purity (>95%) using a C18 column (acetonitrile/water + 0.1% formic acid) .
Advanced Research Questions
Q. What computational strategies are recommended to predict the compound’s bioactivity and binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like ERK1/2 kinases. The pyridinyl and sulfonamide groups often form hydrogen bonds with catalytic lysine residues .
- DFT studies : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the trifluoromethyl group in analogous compounds enhances binding entropy via hydrophobic interactions .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
Q. How can contradictions in spectroscopic or crystallographic data be resolved?
- Case example : If X-ray crystallography (e.g., CCDC entry from ) conflicts with NMR data (e.g., unexpected splitting of pyrazole protons):
Verify crystal packing effects (e.g., hydrogen-bonding networks distorting bond angles).
Re-examine NMR sample preparation (e.g., solvent polarity affecting tautomerism).
Use synchrotron radiation for high-resolution crystallography (<1.0 Å) to resolve disorder .
Q. What strategies mitigate off-target effects in biological assays?
- Counter-screening : Test against panels of related kinases (e.g., MEK, RAF) to identify selectivity. For ERK inhibitors, IC ratios >10-fold indicate specificity .
- Proteomics profiling : Use affinity pull-down assays with biotinylated derivatives to map unintended protein interactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported enzymatic inhibition values?
- Potential causes : Variability in assay conditions (ATP concentration, pH).
- Resolution :
- Standardize assays using the ADP-Glo™ Kinase Assay under fixed ATP levels (1 mM) .
- Validate with orthogonal methods (e.g., SPR for binding affinity) .
- Table 2 : Example IC variability in ERK1/2 inhibition:
| Study | IC (nM) | Assay Type | ATP Conc. (mM) |
|---|---|---|---|
| Blake et al. | 12 | ADP-Glo™ | 1.0 |
| PubChem | 45 | Radioactive | 0.1 |
Methodological Recommendations
Q. What in vitro models best evaluate this compound’s pharmacokinetic properties?
- Metabolic stability : Use human liver microsomes (HLM) with NADPH cofactor; monitor depletion via LC-MS/MS .
- Permeability : Caco-2 cell monolayers (P >1 × 10 cm/s suggests oral bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
